
2,6-二(4-羧基苯基)吡嗪
描述
2,6-DI(4-Carboxyphenyl)pyrazine is an organic compound with the molecular formula C18H12N2O4 It is a derivative of pyrazine, featuring two carboxyphenyl groups attached to the 2 and 6 positions of the pyrazine ring
科学研究应用
2,6-DI(4-Carboxyphenyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
作用机制
Target of Action
The primary targets of 2,6-DI(4-Carboxyphenyl)pyrazine are nitro antibiotics, including nitrofurans (NFT and NFZ), nitroimidazoles (ONZ and MNZ) . These antibiotics are widely used in human and veterinary medicine, but their overuse poses a significant threat to the eco-environment and human health .
Mode of Action
2,6-DI(4-Carboxyphenyl)pyrazine interacts with its targets through a fluorescence quenching effect . The nitrogen atom in the compound serves as Lewis-base sites in the channel, facilitating the compound to anchor and recognize nitro antibiotics .
Pharmacokinetics
The compound exhibits good thermal stability and excellent tolerance to water and organic solvents , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the recognition of nitro antibiotics. The nitro antibiotic selective response is quick, and detection limits are reasonably low . Systematic analysis of the sensing mechanism reveals that the cooperative influence of photoinduced electron transfer and fluorescence inner filter effect made the compound exhibit special recognition of nitro antibiotics .
Action Environment
The action of 2,6-DI(4-Carboxyphenyl)pyrazine is influenced by environmental factors. The compound has good thermal stability and excellent tolerance to water and organic solvents , suggesting that it can function effectively in various environments.
生化分析
Biochemical Properties
In biochemical reactions, 2,6-DI(4-Carboxyphenyl)pyrazine plays a significant role. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the synthesis of coordination polymers, 2,6-DI(4-Carboxyphenyl)pyrazine serves as a bridging ligand, facilitating the formation of complex structures .
Cellular Effects
The effects of 2,6-DI(4-Carboxyphenyl)pyrazine on cells and cellular processes are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the biochemical environment.
Molecular Mechanism
At the molecular level, 2,6-DI(4-Carboxyphenyl)pyrazine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context and the other molecules involved in the reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-DI(4-Carboxyphenyl)pyrazine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
2,6-DI(4-Carboxyphenyl)pyrazine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 2,6-DI(4-Carboxyphenyl)pyrazine within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Subcellular Localization
The subcellular localization of 2,6-DI(4-Carboxyphenyl)pyrazine and its effects on activity or function are dependent on various factors. These may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
2,6-DI(4-Carboxyphenyl)pyrazine can be synthesized through a solvothermal method. This involves the reaction of pyrazine with 4-carboxybenzaldehyde under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2,6-DI(4-Carboxyphenyl)pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2,6-DI(4-Carboxyphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives with different functional groups .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: A similar compound with four carboxyphenyl groups attached to the pyrazine ring.
2,6-Di(4-hydroxyphenyl)pyrazine: A derivative with hydroxy groups instead of carboxy groups.
2,6-Di(4-methylphenyl)pyrazine: A derivative with methyl groups instead of carboxy groups.
Uniqueness
2,6-DI(4-Carboxyphenyl)pyrazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form coordination polymers and MOFs with high thermal stability and solvent tolerance makes it particularly valuable in materials science and industrial applications.
属性
IUPAC Name |
4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-19-10-16(20-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUMLHLRQLEKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476238 | |
| Record name | 2,6-DI(4-CARBOXYPHENYL)PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623157-25-5 | |
| Record name | 2,6-DI(4-CARBOXYPHENYL)PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


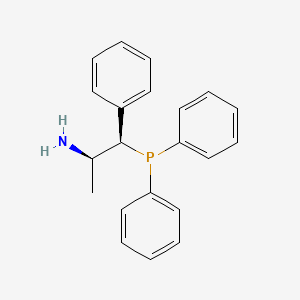
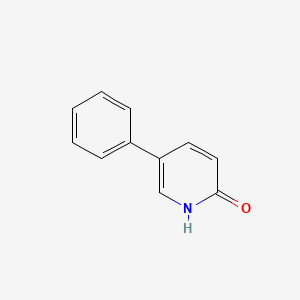
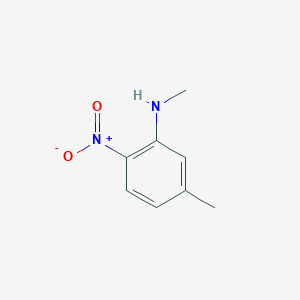
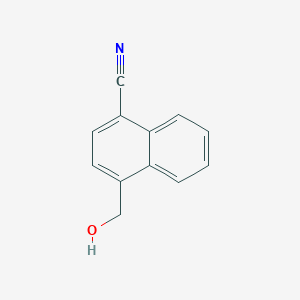
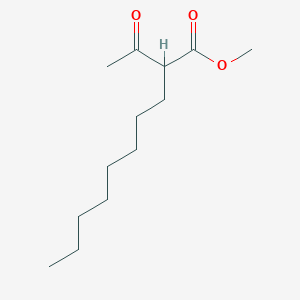


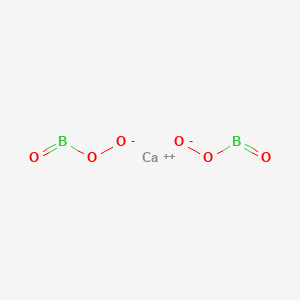


![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)



